![molecular formula C16H15ClFNO3S B4264905 methyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4264905.png)
methyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate, commonly known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CFM-2 is a member of the thiophene family and has a molecular weight of 396.86 g/mol.
Mechanism of Action
CFM-2 works by inhibiting the activity of an enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds in the body that play a role in pain, inflammation, and mood regulation. By inhibiting FAAH, CFM-2 increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the body, leading to its anti-inflammatory, analgesic, and anxiolytic effects. CFM-2 has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
CFM-2 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity and high yield. CFM-2 is also stable and has a long shelf life, making it easy to store and transport. However, CFM-2 also has some limitations for lab experiments. It is a relatively new compound, and its effects on the body are not yet fully understood. CFM-2 is also a potent inhibitor of FAAH, which can lead to off-target effects and potential toxicity.
Future Directions
There are several future directions for research on CFM-2. One area of research is to further understand its mechanism of action and its effects on the body. Another area of research is to investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, research can be done to optimize the synthesis of CFM-2 to yield higher purity and higher yield. Overall, CFM-2 has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Scientific Research Applications
CFM-2 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. CFM-2 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. CFM-2 has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
methyl 2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-5-ethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO3S/c1-3-9-7-11(16(21)22-2)15(23-9)19-14(20)8-10-12(17)5-4-6-13(10)18/h4-7H,3,8H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBHVJRAXMSKJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2=C(C=CC=C2Cl)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethylthiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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